molecular formula C17H25NO B13997808 N-(4-tert-Butylcyclohexyl)benzamide CAS No. 31865-32-4

N-(4-tert-Butylcyclohexyl)benzamide

Cat. No.: B13997808
CAS No.: 31865-32-4
M. Wt: 259.4 g/mol
InChI Key: WYGMRNJUINLKMG-UHFFFAOYSA-N
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Description

N-(4-tert-Butylcyclohexyl)benzamide is an organic compound with the molecular formula C17H25NO. It is a benzamide derivative where the benzamide group is attached to a 4-tert-butylcyclohexyl moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-tert-Butylcyclohexyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green, rapid, and mild pathway for the preparation of benzamide derivatives . Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-temperature reactions between carboxylic acids and amines. The process may also employ catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is gaining popularity due to their eco-friendly nature and high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylcyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(4-tert-Butylcyclohexyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-tert-Butylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-tert-Butylcyclohexyl)benzamide is unique due to its specific structure, which combines a benzamide group with a 4-tert-butylcyclohexyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, especially in organic synthesis and pharmaceuticals.

Properties

CAS No.

31865-32-4

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)benzamide

InChI

InChI=1S/C17H25NO/c1-17(2,3)14-9-11-15(12-10-14)18-16(19)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19)

InChI Key

WYGMRNJUINLKMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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